5-(2-Chlorophenyl)picolinic acid, 95%

Descripción general

Descripción

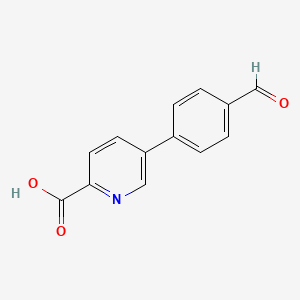

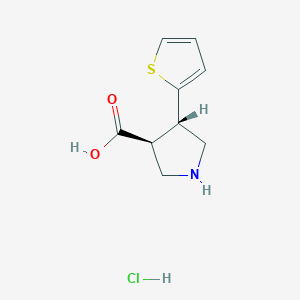

5-(2-Chlorophenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .

Aplicaciones Científicas De Investigación

5-(2-Chlorophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of environmental pollutants on biochemical processes, to investigate the role of enzymes in biochemical pathways, and to analyze the effects of drugs on physiological processes. It has also been used to study the effects of toxic substances on plant and animal cells, as well as the effects of hormones on cell growth and differentiation.

Mecanismo De Acción

Target of Action

The primary target of 5-(2-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(2-Chlorophenyl)picolinic acid interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Result of Action

The action of 5-(2-Chlorophenyl)picolinic acid results in the inhibition of ZFPs, which are involved in viral replication and packaging, as well as normal cell homeostatic functions . This suggests that the compound may have antiviral properties and could potentially affect immune responses .

Action Environment

Given that picolinic acid compounds are used as herbicides , it can be inferred that factors such as soil pH, temperature, and moisture levels could potentially influence the compound’s action.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-(2-Chlorophenyl)picolinic acid, 95% in lab experiments is its versatility. It can be used in a variety of experiments involving biochemical and physiological processes. It is also relatively easy to synthesize and can be stored for long periods of time without significant degradation. The main limitation of using 5-(2-Chlorophenyl)picolinic acid, 95% in experiments is that it is a relatively weak inhibitor of enzymes and may not be suitable for experiments requiring strong inhibition.

Direcciones Futuras

The potential future directions for 5-(2-Chlorophenyl)picolinic acid, 95% are numerous. It could be used in further studies of the effects of environmental pollutants on biochemical processes, as well as in the development of new drugs and therapies. It could also be used to study the effects of hormones on cell growth and differentiation, as well as the effects of toxic substances on plant and animal cells. In addition, it could be used to investigate the role of enzymes in biochemical pathways and to analyze the effects of drugs on physiological processes. Finally, it could be used to study the effects of other compounds on biochemical and physiological processes.

Métodos De Síntesis

The synthesis of 5-(2-Chlorophenyl)picolinic acid, 95% is relatively simple and can be accomplished in a single step. The first step is to react 2-chlorophenol with formaldehyde in the presence of an acid catalyst. This reaction yields a mixture of 5-(2-Chlorophenyl)picolinic acid, 95% and other byproducts. The byproducts can then be separated from 5-(2-Chlorophenyl)picolinic acid, 95% by recrystallization. This method of synthesis has been used for decades and is well-documented in the literature.

Análisis Bioquímico

Biochemical Properties

5-(2-Chlorophenyl)picolinic acid interacts with various enzymes and proteinshas been found to co-metabolize 5-chloro-2-picolinic acid in the presence of ethanol or other appropriate carbon sources . This suggests that 5-(2-Chlorophenyl)picolinic acid may play a role in certain biochemical reactions involving these enzymes and proteins.

Cellular Effects

Picolinic acid, a related compound, has been shown to have antiviral activity against several viruses, including SARS-CoV-2 and influenza A virus . It is possible that 5-(2-Chlorophenyl)picolinic acid may have similar effects on cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function . It is possible that 5-(2-Chlorophenyl)picolinic acid may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses .

Dosage Effects in Animal Models

Picolinic acid, a related compound, has been shown to be effective against SARS-CoV-2 and influenza A virus in preclinical animal models .

Metabolic Pathways

Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway .

Transport and Distribution

Picolinic acid, a related compound, is known to play a key role in zinc transport .

Subcellular Localization

Picolinic acid, a related compound, is known to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Propiedades

IUPAC Name |

5-(2-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXWBZLYJCVYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679303 | |

| Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221403-88-8 | |

| Record name | 5-(2-Chlorophenyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221403-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2,N4-Bis(diisopropylphosphino)-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6336820.png)

![2-[(2-Hydroxyethyl)disulfanyl]ethyl 2-Bromo-2-methylpropionate, 95%](/img/structure/B6336825.png)

![Ethyl 2-[3-(2-indolyl)phenyl]-4-methylthiazole-5-carboxylate](/img/structure/B6336838.png)